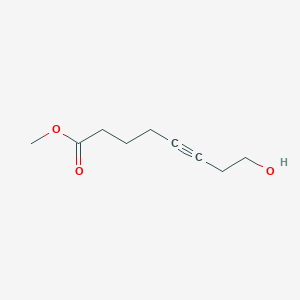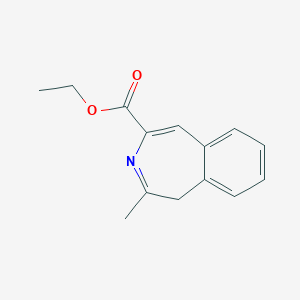![molecular formula C28H26 B14428412 1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene CAS No. 80189-12-4](/img/structure/B14428412.png)
1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a central benzene ring substituted with three benzyl groups at the 1, 2, and 3 positions, each of which is further substituted with a 4-methylbenzene group. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1,2,3-tris(bromomethyl)-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tribenzene
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-imidazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
Uniqueness
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene is unique due to its specific substitution pattern and the presence of three benzyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
80189-12-4 |
|---|---|
分子式 |
C28H26 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1,2,3-tribenzyl-4-methylbenzene |
InChI |
InChI=1S/C28H26/c1-22-17-18-26(19-23-11-5-2-6-12-23)28(21-25-15-9-4-10-16-25)27(22)20-24-13-7-3-8-14-24/h2-18H,19-21H2,1H3 |
InChI 键 |
AHHPGDDUSQCOPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


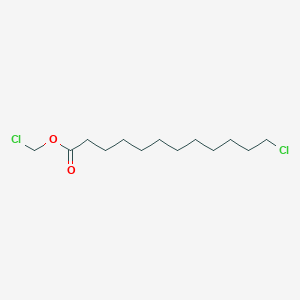
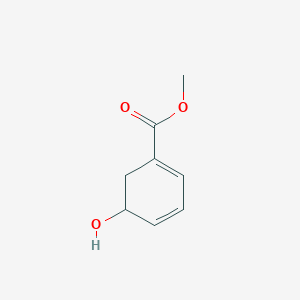
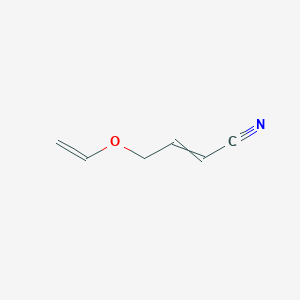
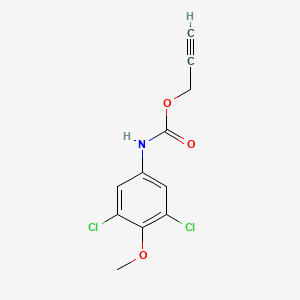
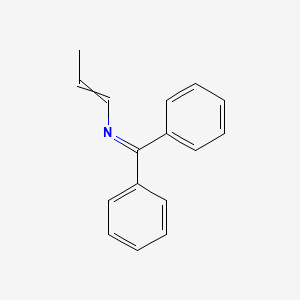
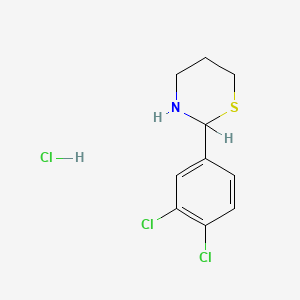
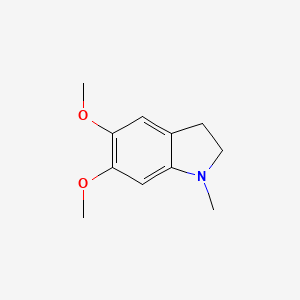
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
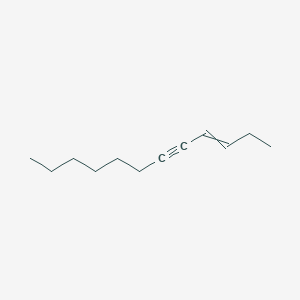
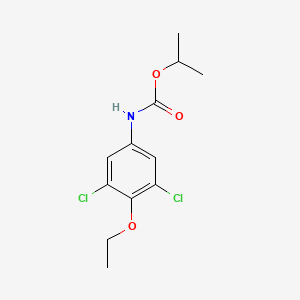
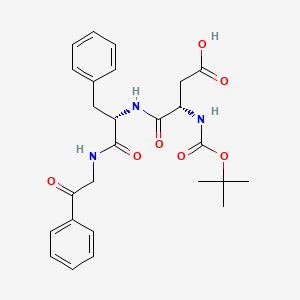
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
